

# Vepdegestrant (ARV-471): A Technical Guide to its Discovery and Development

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## Abstract

Vepdegestrant (ARV-471) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ER $\alpha$ ). Developed through a collaboration between Arvinas and Pfizer, this molecule represents a novel therapeutic modality for ER-positive (ER+)/HER2-negative (HER2-) breast cancer. By hijacking the body's natural protein disposal system, Vepdegestrant offers a distinct mechanism of action compared to traditional ER antagonists and selective ER degraders (SERDs). This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of Vepdegestrant, presenting key data in a structured format and detailing the experimental protocols employed in its characterization.

## Introduction: The Rationale for a PROTAC ER Degradar

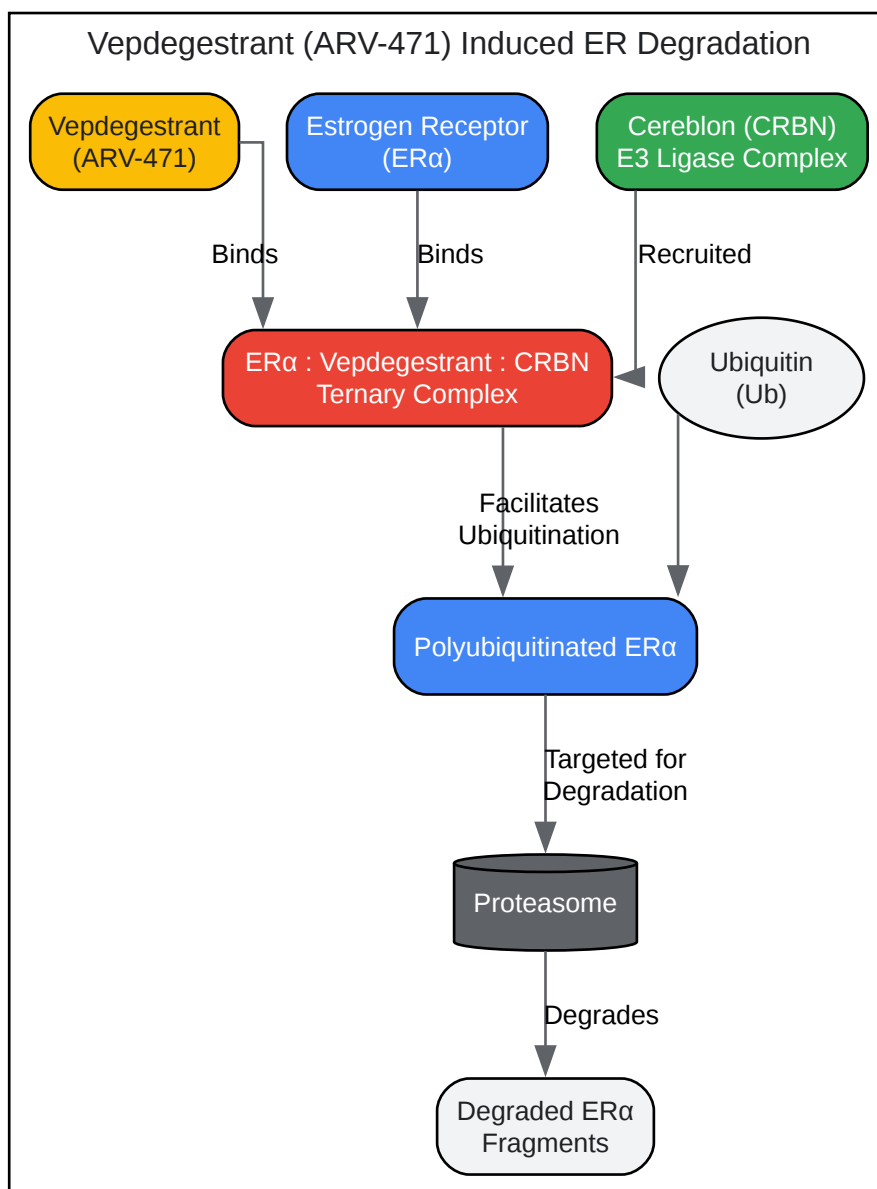
Estrogen receptor signaling is a primary driver in approximately 80% of breast cancers.<sup>[1]</sup> While endocrine therapies like tamoxifen and fulvestrant have been foundational treatments,

the development of resistance, often through mutations in the ESR1 gene, presents a significant clinical challenge.[2] Fulvestrant, a SERD, aims to degrade the ER, but its efficacy is limited by intramuscular administration and incomplete ER degradation in vivo.[3][4]

PROTACs offer a catalytic approach to protein degradation. These heterobifunctional molecules consist of a ligand that binds the target protein (in this case, ER $\alpha$ ), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. Vepdegestrant was designed to overcome the limitations of existing endocrine therapies by achieving more profound and sustained ER degradation via an oral route of administration.[3][4]

## Mechanism of Action

Vepdegestrant functions by inducing the formation of a ternary complex between the estrogen receptor, itself, and the Cereblon (CRBN) E3 ubiquitin ligase.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to ER $\alpha$ , marking it for proteasomal degradation. This process is catalytic, as a single molecule of Vepdegestrant can induce the degradation of multiple ER $\alpha$  proteins.[5]



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**Figure 1:** Mechanism of Vepdegestrant-induced ER $\alpha$  degradation.

This degradation of ER $\alpha$  leads to the downregulation of ER-target genes and the inhibition of proliferation in ER-dependent breast cancer cells.[6]

## Preclinical Development

### Biochemical and In Vitro Characterization

A medicinal chemistry campaign led to the identification of Vepdegestrant as a potent and selective oral ER degrader.[2] Its preclinical activity was characterized through a series of biochemical and cell-based assays.

Table 1: Preclinical In Vitro Activity of Vepdegestrant (ARV-471)

Parameter	Assay Type	Cell Line / System	Value	Reference
ER $\alpha$ Binding				
IC50	Cell-free RL displacement	Recombinant ER $\alpha$	0.99 nM	[3]
Ki	Cell-free RL displacement	Recombinant ER $\alpha$	0.28 nM	[7]
ER Degradation				
DC50	In-cell Western	MCF7	~1-2 nM	[8]
Dmax	In-cell Western	MCF7	>95%	[9]
Cellular Activity				
IC50 (Antagonism)	Luciferase Reporter	T47D-KBluc	1.1 nM	[7]
GI50	Cell Proliferation	MCF7	3.3 nM	[7]
GI50	Cell Proliferation	T47D	4.5 nM	[7]
GI50	Cell Proliferation	T47D (ER Y537S)	8.0 nM	[7]
GI50	Cell Proliferation	T47D (ER D538G)	5.7 nM	[7]

Vepdegestrant demonstrated potent binding to recombinant ER $\alpha$ , comparable to the synthetic estrogen diethylstilbestrol.[3] It induced robust, dose-dependent degradation of both wild-type and clinically relevant mutant ER $\alpha$  in various breast cancer cell lines, achieving over 95%

maximal degradation.[6][9] This degradation translated to potent inhibition of ER-dependent cell proliferation.[7]

## In Vivo Efficacy in Xenograft Models

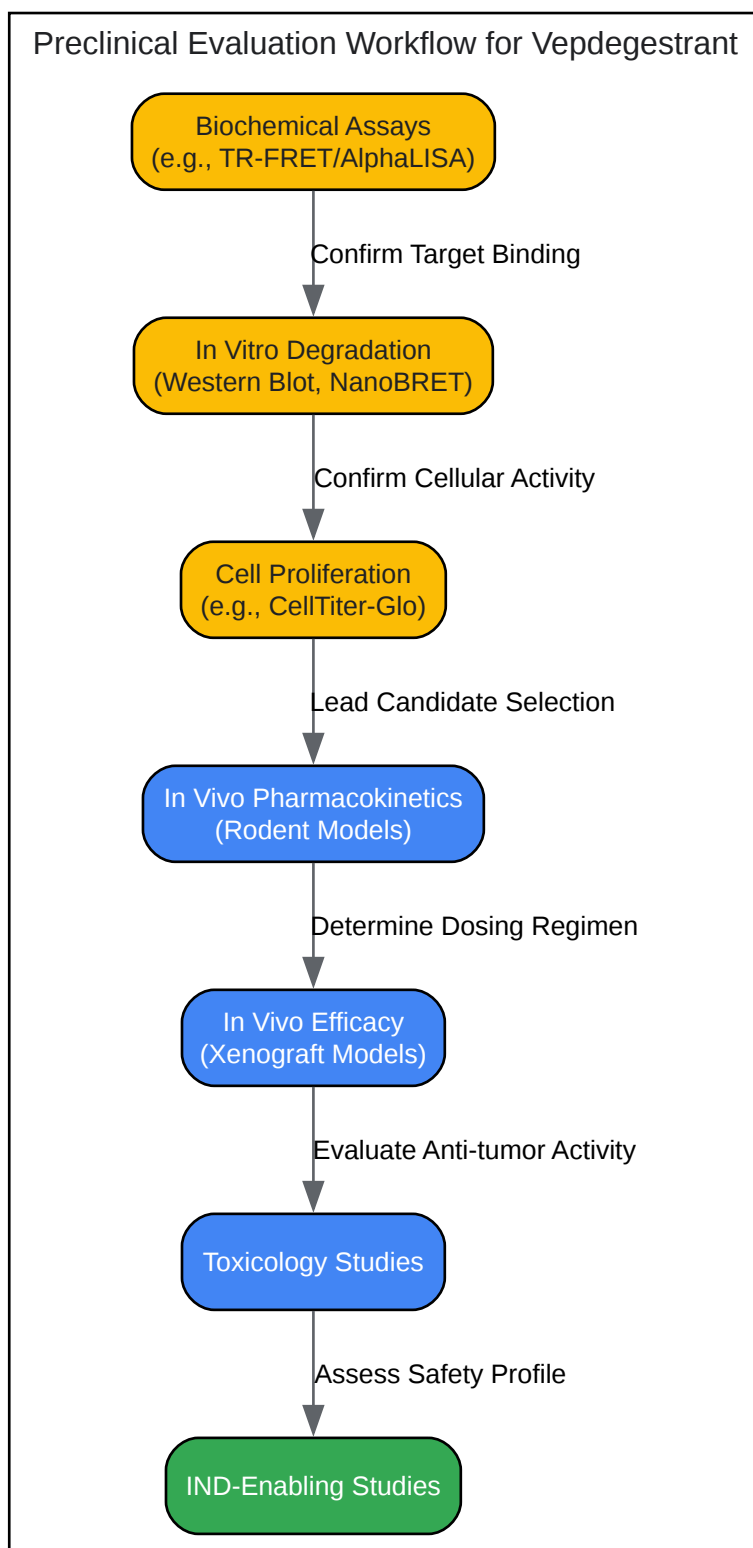
The in vivo anti-tumor activity of Vepdegestrant was evaluated in several preclinical models of ER+ breast cancer.

Table 2: In Vivo Efficacy of Vepdegestrant (ARV-471) in Xenograft Models

Model Type	Dosing	ER Degradation	Tumor Growth Inhibition (TGI)	Comparison	Reference
MCF7 Orthotopic Xenograft (WT ER)	3 mg/kg, PO, QD	>94%	85%	Fulvestrant: 31-80% TGI	[2][3]
	10 mg/kg, PO, QD	≥90%	[3][9]		
	30 mg/kg, PO, QD	>94%	120% (regression)	Fulvestrant: 46% TGI	[3][10]
ST941/Hi PDX (ER Y537S Mutant)	10 mg/kg, PO, QD	79%	99% (regression)	Fulvestrant: 62% TGI	[3][10]
	30 mg/kg, PO, QD	88%	107% (regression)		[3][10]
ST941/Hi/PB R PDX (Palbociclib-Resistant)	10 mg/kg, PO, QD	Not reported	102% (regression)		[2]

PO: Per os (by mouth); QD: Quaque die (once daily); WT: Wild-type; PDX: Patient-derived xenograft.

Orally administered Vepdegestrant led to profound ER degradation (>90%) in tumors and resulted in significant tumor growth inhibition and even regression, outperforming the standard-of-care agent fulvestrant.[3][9][10] Notably, Vepdegestrant demonstrated robust activity in models with the ER Y537S mutation, a common mechanism of acquired resistance to endocrine therapies.[3][10] Furthermore, it showed efficacy in a palbociclib-resistant model, suggesting its potential in later lines of therapy.[2] Preclinical studies also indicated synergistic effects when Vepdegestrant was combined with CDK4/6 inhibitors.[3][9]



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**Figure 2:** General preclinical workflow for PROTAC development.

## Clinical Development

Vepdegestrant has been evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents.

### Phase I/II VERITAC Study (NCT04072952)

This first-in-human study assessed the safety, tolerability, and anti-tumor activity of Vepdegestrant in heavily pretreated patients with ER+/HER2- advanced or metastatic breast cancer.

Table 3: Key Results from the Phase 2 VERITAC Study (Monotherapy)

Endpoint	All Patients (n=71)	Patients with ESR1 mutation (n=41)	Reference
Clinical Benefit Rate (CBR)	38%	51.2%	[11][12]
Median Progression-Free Survival (mPFS)	3.7 months	5.7 months	[11]

CBR: Confirmed complete response, confirmed partial response, or stable disease > 24 weeks.

In a heavily pretreated population where 100% of patients had received prior CDK4/6 inhibitors and 79% had received prior fulvestrant, Vepdegestrant demonstrated a favorable tolerability profile and encouraging clinical activity.[11] The clinical benefit was more pronounced in patients with ESR1 mutations.[12]

### Phase Ib Combination with Palbociclib (NCT04072952)

This cohort of the VERITAC study evaluated Vepdegestrant in combination with the CDK4/6 inhibitor palbociclib.

Table 4: Key Results from the Phase 1b Vepdegestrant + Palbociclib Study

Endpoint	Overall Population (n=46)	ESR1-mutant (n=29)	ESR1 wild-type (n=15)	Reference
Clinical Benefit Rate (CBR)	63.0%	72.4%	53.3%	[6][13]
Objective Response Rate (ORR)	41.9% (n=31)	47.1% (n=17)	41.7% (n=12)	[6]
Median Progression-Free Survival (mPFS)	11.2 months	13.7 months	11.1 months	[6]

The combination was well-tolerated and showed promising efficacy, suggesting a potential therapeutic benefit regardless of ESR1 mutation status in this patient population.[6]

## Phase III VERITAC-2 Study (NCT05654623)

This pivotal, randomized trial compared Vepdegestrant monotherapy to fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer whose disease progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.[14]

Table 5: Topline Results from the Phase 3 VERITAC-2 Study

Endpoint	Population	Result	Reference
Progression-Free Survival (PFS)	ESR1-mutant	Statistically significant and clinically meaningful improvement vs. fulvestrant	[5][14][15]
Intent-to-Treat (ITT)	Did not reach statistical significance vs. fulvestrant	[5][14][15]	
Safety	ITT	Generally well-tolerated; profile consistent with previous studies	[5][14]

The trial met its primary endpoint in the ESR1-mutant population, demonstrating a significant improvement in progression-free survival compared to fulvestrant.[14][15] Based on these results, Arvinas submitted a New Drug Application (NDA) to the U.S. FDA in June 2025 for Vepdegestrant for patients with ESR1-mutant ER+/HER2- advanced or metastatic breast cancer.[7][8]

## Experimental Protocols

This section provides an overview of the key methodologies used in the preclinical characterization of Vepdegestrant.

### ER $\alpha$ Degradation Assay (Western Blot)

- **Cell Culture and Treatment:** ER+ breast cancer cell lines (e.g., MCF7, T47D) are seeded in 6-well plates and allowed to adhere. Cells are then treated with a serial dilution of Vepdegestrant or vehicle control (DMSO) for a specified time (e.g., 4, 24, or 72 hours).
- **Lysate Preparation:** Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Tumor tissues from xenograft models are homogenized in the same buffer.

- **Protein Quantification:** Protein concentration in the lysates is determined using a BCA assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody against ER $\alpha$  (e.g., ER $\alpha$  (D8H8), CST-8644) overnight at 4°C.<sup>[9]</sup> A loading control antibody (e.g.,  $\beta$ -actin) is also used.
- **Detection:** After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
- **Quantification:** Band intensities are quantified using densitometry software. ER $\alpha$  levels are normalized to the loading control and expressed as a percentage relative to the vehicle-treated control to determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).

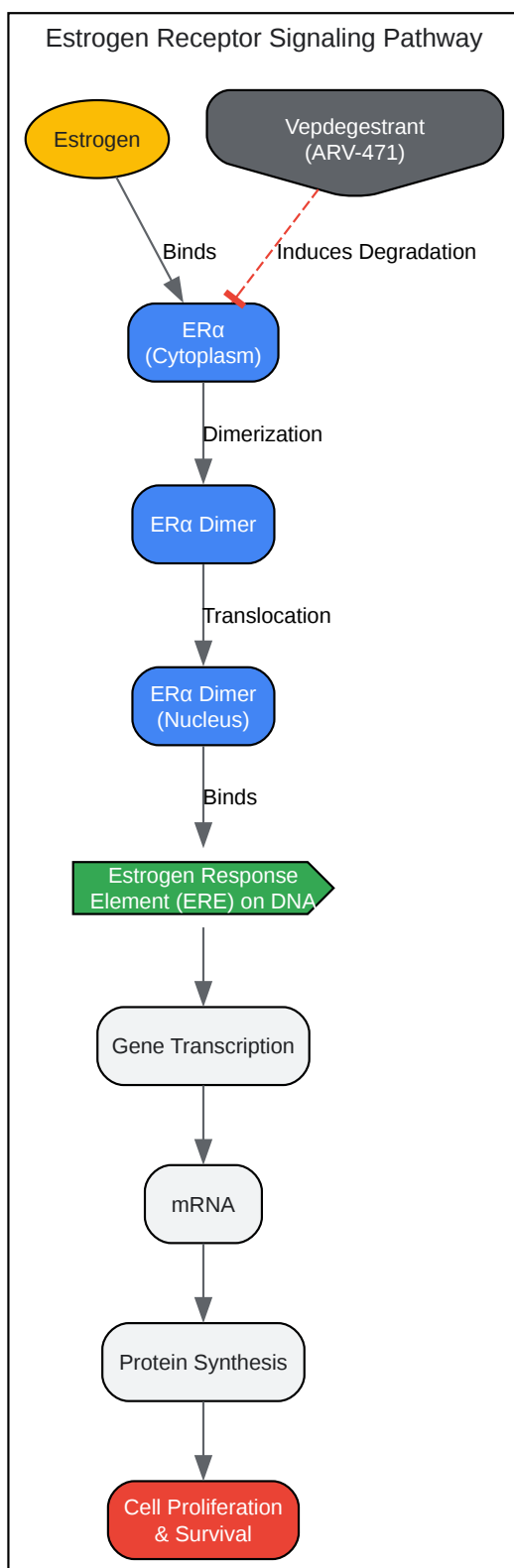
## Cell Proliferation Assay (CellTiter-Glo®)

- **Cell Seeding:** Cells (e.g., MCF7, T47D) are seeded in 96-well opaque-walled plates at a density of approximately 2,000 cells/well and incubated overnight.
- **Compound Treatment:** A serial dilution of Vepdegestrant is added to the wells. A vehicle control (DMSO) is included.
- **Incubation:** Plates are incubated for a period of 5 days at 37°C in a humidified incubator.
- **Lysis and Signal Generation:** The plate is equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated for 10 minutes at room temperature to stabilize the luminescent signal.
- **Measurement:** Luminescence is measured using a plate reader.
- **Data Analysis:** The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the percentage of cell growth inhibition

relative to the vehicle control. A dose-response curve is generated to determine the GI50 (half-maximal growth inhibition) value.

## In Vivo Xenograft Efficacy Study

- **Animal Model:** Female immunodeficient mice (e.g., NOD SCID) are used.
- **Tumor Implantation:** MCF7 cells are harvested and resuspended in a 1:1 mixture of serum-free medium and Matrigel. The cell suspension is injected into the mammary fat pad of the mice.
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm<sup>3</sup>). Mice are then randomized into treatment and control groups.
- **Dosing:** Vepdegestrant is prepared in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage once daily at the desired doses (e.g., 3, 10, 30 mg/kg). The control group receives the vehicle.
- **Tumor Measurement:** Tumor volume is measured 2-3 times per week with calipers using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2)/2$ .
- **Endpoint Analysis:** At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for ER degradation) or histopathology. Tumor growth inhibition (TGI) is calculated based on the change in tumor volume in the treated groups compared to the control group.



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**Figure 3:** Simplified estrogen receptor signaling pathway and the point of intervention for Vepdegestrant.

## Conclusion

Vepdegestrant (ARV-471) is a pioneering oral PROTAC ER degrader that has demonstrated significant preclinical and clinical activity in ER+/HER2- breast cancer. Its mechanism of inducing near-complete ER degradation addresses key limitations of current endocrine therapies. The positive results from the Phase III VERITAC-2 trial, particularly in patients with ESR1 mutations, highlight its potential to become a valuable new treatment option for patients with advanced or metastatic breast cancer. The ongoing development and regulatory review of Vepdegestrant mark a significant milestone for the field of targeted protein degradation and offer new hope for patients who have developed resistance to standard-of-care treatments.

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